L-Phenylalanine-cyclohexylamide
Overview
Description
L-Phenylalanine-cyclohexylamide is a derivative of L-Phenylalanine . It is a white powder with a molecular formula of C15H22N2O and a molecular weight of 246.36 . It is also known as L-Phe-Cyclohexylamide .
Synthesis Analysis
The synthesis of L-Phenylalanine and its derivatives has been extensively studied. For instance, a study describes the biosynthesis of L-Phenylalanine in E. coli from inexpensive aromatic precursors . The engineered L-Phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-Phenylalanine. The second module catalyzes phenylpyruvate to L-Phenylalanine .Physical And Chemical Properties Analysis
L-Phenylalanine-cyclohexylamide is a white powder . It has a melting point of 99 - 103 ºC . The compound should be stored at temperatures between 0 - 8 °C .Scientific Research Applications
Biosynthesis of Unnatural Derivatives
- L-Phenylalanine-cyclohexylamide has been utilized in engineered biosynthesis pathways. For instance, a shunt in the phenylalanine biosynthetic pathway was exploited in the marine bacterium Salinispora tropica, allowing for the genetic engineering of derivatives like antiprotealide, which is a potent proteasome inhibitor (McGlinchey et al., 2008).
Enhanced Production in Microbial Systems
- L-Phenylalanine is an essential amino acid with significant applications in food and medicine. Research into enhancing its production has led to the development of in vitro systems for studying its biosynthesis in E. coli. Strategies like overexpressing specific enzymes in the shikimate pathway have resulted in increased yields (Ding et al., 2016).
Recombinant Strain Development
- The development of recombinant strains of Escherichia coli K-12 for the production of L-phenylalanine has been explored. These strains are engineered for enhanced flux through the aromatic pathway, demonstrating the potential for increased production of L-phenylalanine and its derivatives (Sprenger, 2007).
Metabolic Engineering for Improved Yield
- Metabolic engineering and protein evolution have been applied to increase the yield of L-phenylalanine synthesized from glucose in E. coli. Inactivation of the phosphotransferase transport system and overexpression of specific enzymes have significantly improved production efficiency (Báez-Viveros et al., 2004).
Enzymatic Modification and Hydroxylation Studies
- The study of enzymes like phenylalanine hydroxylase, which catalyzes the hydroxylation of L-phenylalanine to L-tyrosine, has provided insights into enzymatic modification processes, demonstrating the potential for producing specific amino acid derivatives (Zhang et al., 2011).
Gene Engineering for Amino Acid Synthesis
- Genetic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli has been undertaken to improve L-phenylalanine production. This involves manipulating genes in the biosynthetic pathways, such as overexpressing certain wild-type genes, to increase production yields (Zhang et al., 2013).
Future Directions
Mechanism of Action
- BCMA is expressed on the surface of malignant plasma cells in multiple myeloma (MM) and plays a crucial role in their survival and proliferation .
- This activation triggers cytotoxic effects against MM cells, including cytokine release and direct cell killing .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVNXGMRQPTHV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350936 | |
Record name | L-Phenylalanine-cyclohexylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalanine-cyclohexylamide | |
CAS RN |
17186-53-7 | |
Record name | L-Phenylalanine-cyclohexylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of L-Phenylalanine-cyclohexylamide in peptide chemistry?
A1: L-Phenylalanine-cyclohexylamide functions as a chiral auxiliary in peptide synthesis. [, , ] This means it can be temporarily incorporated into a molecule to control the stereochemistry of a reaction, specifically aiding in the synthesis of optically pure α,α-disubstituted (R)- and (S)-amino acids. This is particularly useful for creating enantiomerically pure amino acids like (R)- and (S)-2-methyl-phenylalanine, (R)- and (S)-2-methyl-2-phenylglycine, and (R)- and (S)-2-methylvaline. []
Q2: How was the absolute configuration of the synthesized amino acids determined in the research?
A2: Researchers utilized X-ray crystallography to determine the absolute configuration of the synthesized amino acids. [, ] By crystallizing the diastereomeric peptides containing the target amino acids and L-Phenylalanine-cyclohexylamide, they obtained detailed structural information. Analysis of these crystal structures, specifically those of peptides like 6b, 6c, and 7a, allowed for the unambiguous assignment of absolute configuration (R or S) to each synthesized amino acid. []
Q3: Beyond its role in stereochemical control, does L-Phenylalanine-cyclohexylamide influence peptide conformation?
A3: Yes, studies indicate that L-Phenylalanine-cyclohexylamide can influence the conformation of the resulting peptides. [, ] For instance, crystal structures revealed that peptides incorporating L-Phenylalanine-cyclohexylamide adopted specific conformations, including β-turn geometries of type II′ and I, as observed in peptides 6b and 7a, respectively. [] Conversely, peptide 6c exhibited an extended conformation. [] These findings suggest that the presence and nature of the amino acid side chains in conjunction with L-Phenylalanine-cyclohexylamide can influence the overall structural preferences of the resulting peptides.
Q4: Are there any specific advantages of using L-Phenylalanine-cyclohexylamide compared to other chiral auxiliaries?
A4: L-Phenylalanine-cyclohexylamide stands out due to its simplicity, cost-effectiveness, and effectiveness as a chiral auxiliary. [] Compared to more complex and expensive alternatives, this readily available compound offers a practical advantage for researchers, making it a preferred choice for synthesizing optically pure α,α-disubstituted amino acids.
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